2-Maleimidoacetaldehyde
Overview
Description
2-Maleimidoacetaldehyde is a chemical compound characterized by the presence of both a maleimide and an aldehyde functional group The maleimide group is known for its reactivity, particularly in bioconjugation reactions, while the aldehyde group adds further versatility to its chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Maleimidoacetaldehyde can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with an appropriate amine to form a maleimide intermediate. This intermediate is then subjected to further reactions to introduce the aldehyde group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Maleimidoacetaldehyde undergoes various chemical reactions, including:
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles such as thiols, forming stable thioether bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions:
Common Reagents and Conditions:
Michael Addition: Thiols are common reagents for Michael addition reactions with the maleimide group, often carried out in polar solvents like water or dimethyl sulfoxide.
Major Products Formed:
Thioether Products: Formed from the Michael addition of thiols to the maleimide group.
Carboxylic Acids and Alcohols: Resulting from the oxidation or reduction of the aldehyde group.
Scientific Research Applications
2-Maleimidoacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-maleimidoacetaldehyde is primarily based on its reactivity towards nucleophiles. The maleimide group readily reacts with thiols through Michael addition, forming stable thioether bonds. This reactivity is exploited in bioconjugation techniques to attach the compound to biomolecules, thereby modifying their properties or enabling their detection . The aldehyde group can also participate in various chemical reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Maleimide: Lacks the aldehyde group, making it less versatile in certain chemical reactions.
N-Methylmaleimide: Similar reactivity but with a methyl group instead of an aldehyde, affecting its chemical behavior.
2-Maleimidoethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness: 2-Maleimidoacetaldehyde is unique due to the presence of both a maleimide and an aldehyde group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWORFLNFWXZCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416056 | |
Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188985-04-8 | |
Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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